molecular formula C20H17BrO5 B11075830 methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate

methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate

Cat. No.: B11075830
M. Wt: 417.2 g/mol
InChI Key: MRXREZNWTOUTPH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds and various reagents to introduce the chromene ring and ester functionalities. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of carbonyl groups.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H17BrO5

Molecular Weight

417.2 g/mol

IUPAC Name

methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydrochromene-3-carboxylate

InChI

InChI=1S/C20H17BrO5/c1-11(18(22)12-6-4-3-5-7-12)16-14-10-13(21)8-9-15(14)26-20(24)17(16)19(23)25-2/h3-11,16-17H,1-2H3

InChI Key

MRXREZNWTOUTPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=CC=C3

Origin of Product

United States

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